N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
The compound appears to contain several functional groups and structural motifs common in organic chemistry, including an amide group, a thiadiazole ring, and methoxy groups. These groups often contribute to the reactivity and potential biological activity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the amide group and the thiadiazole ring would likely have a significant impact on the molecule’s shape and electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the thiadiazole ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the amide group could allow for hydrogen bonding, potentially affecting the compound’s solubility and boiling/melting points .Scientific Research Applications
Organic Synthesis and Structural Analysis
- Mechanisms in Organic Synthesis : The synthesis of thiadiazole derivatives, like N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide, often involves condensation reactions of thiobenzamides or N-substituted thioureas, which are key in understanding the reaction mechanisms in organic synthesis (Forlani et al., 2000).
Pharmaceutical Research
- Antiproliferative and Antimicrobial Properties : Compounds with a 1,3,4-thiadiazole core, similar to the compound , have been shown to possess significant DNA protective ability and antimicrobial activity. This highlights their potential use in the development of new pharmaceuticals (Gür et al., 2020).
Material Science
Photodynamic Therapy : Certain derivatives of 1,3,4-thiadiazole, which are structurally related to this compound, have been studied for their suitability in photodynamic therapy, particularly in the treatment of cancer (Pişkin et al., 2020).
Polymer Synthesis : Some aromatic polyimides have been synthesized using similar compounds, demonstrating the role of these compounds in the development of new materials with potential applications in various industries (Butt et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-12-6-5-7-17(13(12)2)22-18(26)11-30-21-25-24-20(31-21)23-19(27)14-8-15(28-3)10-16(9-14)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCLFBZKEQYWLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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